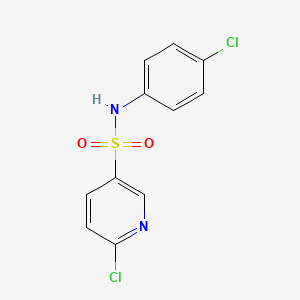

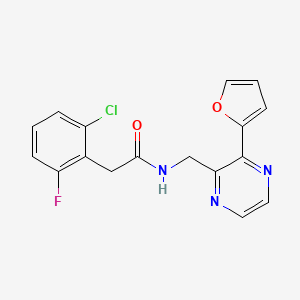

![molecular formula C15H15NO5S B2386012 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325721-18-4](/img/structure/B2386012.png)

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

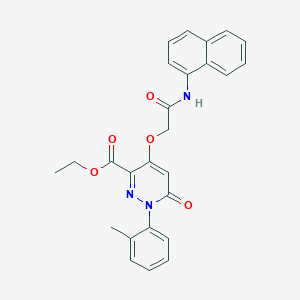

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid, also known as E6 or 4-Ethoxy-N-(3-(4-sulfamoylphenyl)propyl)benzamide, is a compound that has gained significant attention in scientific research. It has a molecular weight of 321.35 .

Molecular Structure Analysis

The IUPAC name of the compound is 3-[(4-ethoxyanilino)sulfonyl]benzoic acid . The InChI code is 1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Crosslinking

4-Sulfamoylbenzoic acid: serves as a valuable crosslinking reagent in organic synthesis. Researchers utilize it to create covalent bonds between molecules, enhancing the stability and structure of various materials. Its ability to form strong linkages makes it useful in polymer chemistry, drug development, and material science .

Isocyanate Derivatives

Researchers employ 4-sulfamoylbenzoic acid to synthesize isocyanate derivatives. Isocyanates are essential building blocks in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants. The sulfamoyl group enhances the reactivity of the isocyanate, allowing for controlled polymerization .

Esterification of Alcohols

The compound participates in esterification reactions, where it reacts with alcohols to form esters. Esterification is crucial in the synthesis of fragrances, flavors, and plasticizers. By combining 4-sulfamoylbenzoic acid with alcohols, researchers can tailor the resulting esters for specific applications .

Biological and Medicinal Research

While not as extensively studied as other compounds, 4-sulfamoylbenzoic acid exhibits potential in biological and medicinal research. Its sulfonamide group resembles the pharmacophore found in certain drugs, such as carbonic anhydrase inhibitors. Researchers may explore its interactions with enzymes, receptors, or other biological targets .

Photostability Enhancer in Pharmaceuticals

In pharmaceutical formulations, 4-sulfamoylbenzoic acid acts as a photostability enhancer. It helps protect light-sensitive drugs from degradation caused by exposure to UV light. By incorporating this compound, researchers can extend the shelf life of medications and improve their efficacy.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUDGRXNCHTVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

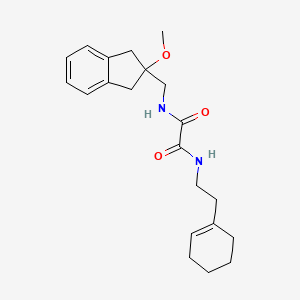

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)

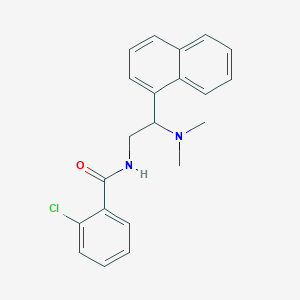

![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)

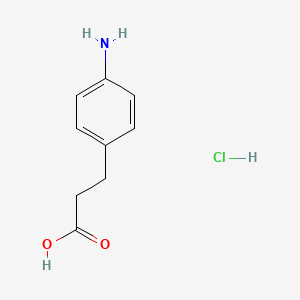

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)